3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide, commonly known as ATB-346, is a drug that has been developed to treat pain and inflammation. The drug is a non-steroidal anti-inflammatory drug (NSAID) that has been designed to reduce the side effects associated with traditional NSAIDs. ATB-346 is a prodrug that is metabolized in the body to release its active form, which then acts on the target site.
Mechanism of Action
ATB-346 works by inhibiting the activity of an enzyme called cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause pain and inflammation. Unlike traditional 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamides, ATB-346 selectively targets COX-2 and does not inhibit the activity of COX-1, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
ATB-346 has been found to have a number of biochemical and physiological effects. Studies have shown that ATB-346 reduces the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, and increases the production of anti-inflammatory cytokines, such as IL-10. Additionally, ATB-346 has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ATB-346 in lab experiments is its superior safety profile compared to traditional 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamides. ATB-346 does not cause gastrointestinal bleeding and ulcers, which can be a major limitation of using traditional 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamides in lab experiments. Additionally, ATB-346 has been found to be effective in reducing pain and inflammation in animal models of arthritis and inflammatory bowel disease, making it a useful tool for studying these conditions.
One limitation of using ATB-346 in lab experiments is its cost, as it is more expensive than traditional 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamides. Additionally, ATB-346 may not be suitable for all experimental conditions, as it selectively targets COX-2 and does not inhibit the activity of COX-1.
Future Directions
There are several future directions for research on ATB-346. One area of research is the development of new formulations of the drug that can improve its bioavailability and efficacy. Additionally, further studies are needed to determine the long-term safety and efficacy of ATB-346 in humans. Finally, there is a need for more studies to investigate the potential therapeutic effects of ATB-346 on other inflammatory conditions, such as multiple sclerosis and Alzheimer's disease.
Synthesis Methods
ATB-346 is synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process starts with the reaction of 4-aminobenzenesulfonyl chloride with N-acetylanthranilic acid to form the intermediate compound, which is then reacted with thioamide to form the final product, ATB-346.
Scientific Research Applications
ATB-346 has been extensively studied for its potential therapeutic effects on pain and inflammation. Scientific research has shown that ATB-346 has a superior safety profile compared to traditional 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamides, as it does not cause gastrointestinal bleeding and ulcers. Additionally, ATB-346 has been found to be effective in reducing pain and inflammation in animal models of arthritis and inflammatory bowel disease.
properties
IUPAC Name |
3-[(4-acetamidophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-12(23)20-14-5-7-16(8-6-14)28(25,26)22-15-4-2-3-13(11-15)17(24)21-18-19-9-10-27-18/h2-11,22H,1H3,(H,20,23)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPZPYOONBRADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367267 |
Source
|
Record name | STK156324 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(1,3-thiazol-2-yl)benzamide | |
CAS RN |
5971-01-7 |
Source
|
Record name | STK156324 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.